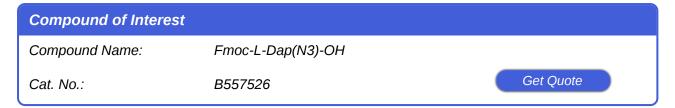


Key features of Fmoc-L-Dap(N3)-OH for peptide modification

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An In-Depth Technical Guide to Fmoc-L-Dap(N3)-OH for Peptide Modification

Introduction

Fmoc-L-Dap(N3)-OH, also known by its systematic IUPAC name (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a cornerstone building block for modern peptide chemistry and drug development.[1] It is a derivative of L-2,3-diaminopropionic acid, where one amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is modified to an azide (N₃).[1] This unique orthogonal protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), while the azide moiety serves as a bioorthogonal handle for post-synthetic modifications.[1][2]

The primary utility of the azide group lies in its ability to undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3] This reaction enables the covalent ligation of the peptide to a vast array of alkyne-containing molecules, including fluorophores, imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains, with exceptional yields and under mild, aqueous conditions. [2][3]

Core Features and Applications

The versatility of **Fmoc-L-Dap(N3)-OH** stems from its dual functionality. The Fmoc group dictates its role in peptide elongation, while the azide group provides a latent reactive site for



conjugation.

- Peptide Synthesis: It serves as a standard building block in automated or manual Fmoc-SPPS, allowing for the precise placement of an azide group at any desired position within a peptide sequence.[1][2]
- Bioconjugation and "Click Chemistry": The azide functionality is the key enabler for CuAAC reactions. This allows for the efficient conjugation of peptides to other molecules or biomolecules, facilitating the creation of complex architectures like antibody-drug conjugates (ADCs), targeted imaging probes, and hydrogels.[1][2] The resulting 1,2,3-triazole linkage is chemically robust, mimicking the geometry of a native amide bond while being resistant to hydrolysis and enzymatic degradation.[3]
- Drug Development: By enabling targeted delivery and modification, the incorporation of this amino acid can enhance the therapeutic properties of peptides, improving their stability, targeting, and release profiles.[4]

Chemical and Physical Properties

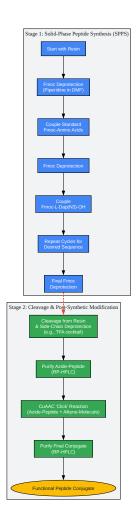
The fundamental properties of **Fmoc-L-Dap(N3)-OH** are summarized below.

Property	Value	
CAS Number	684270-46-0[5]	
Molecular Formula	C ₁₈ H ₁₆ N ₄ O ₄ [1][5]	
Molecular Weight	352.34 g/mol [1][5][6]	
Synonyms	Fmoc-β-azido-Ala-OH, Fmoc-L-azidoalanine, Fmoc-Aza-OH[5][7]	
Appearance	White to off-white solid	
Purity	Typically ≥99% (HPLC)[6]	
Storage Temperature	2-8°C[6]	

Experimental Workflow and Visualization



The general workflow for utilizing **Fmoc-L-Dap(N3)-OH** involves two main stages: peptide synthesis and post-synthetic modification. This process is outlined in the diagram below.

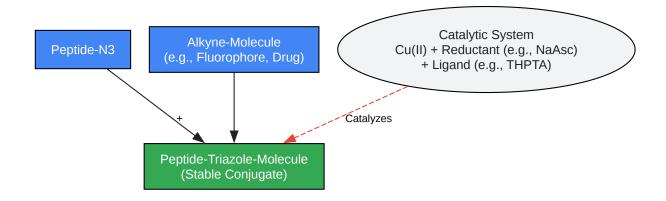


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Diagram 1: Overall workflow for peptide modification.

The core of the post-synthetic modification is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.





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Diagram 2: The CuAAC 'Click' Chemistry reaction.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH via SPPS

This protocol describes the manual coupling of **Fmoc-L-Dap(N3)-OH** onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

- Peptide synthesis vessel
- Fmoc-protected peptide-resin
- Fmoc-L-Dap(N3)-OH
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Deprotection Solution: 20% (v/v) piperidine in DMF



Methodology:

- Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
- Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5 minutes. Drain and repeat for an additional 15 minutes.
- Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
- Coupling Activation: In a separate vial, dissolve **Fmoc-L-Dap(N3)-OH** (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.
- Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, continue coupling for another hour.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Post-Synthetic Modification via CuAAC Reaction

This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution after cleavage from the resin.

Materials:

- Lyophilized azide-functionalized peptide
- Alkyne-functionalized molecule (e.g., alkyne-fluorophore)



- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)
- Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 50 mM in water)
- Solvent System: A buffered aqueous solution, such as PBS, potentially with a co-solvent like DMSO or t-butanol to aid solubility.

Methodology:

- Peptide Dissolution: Dissolve the purified, lyophilized azide-peptide in the chosen solvent system to a final concentration of approximately 1-2 mM.
- Reagent Preparation: In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-molecule (1.2-1.5 eq.).
- Catalyst Premix: In a separate tube, premix the CuSO₄ solution (e.g., 0.1 eq.) and the THPTA ligand solution (e.g., 0.5 eg.).
- Reaction Initiation: Add the CuSO₄/THPTA premix to the peptide/alkyne solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq.).
- Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive molecule.
- Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the triazole-conjugated product.
- Purification: Once the reaction is complete, purify the final peptide conjugate from excess reagents and catalyst using reverse-phase HPLC (RP-HPLC).
- Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder.

Quantitative Data Summary



The efficiency of the modification process is critical. The following table summarizes typical quantitative parameters for the CuAAC reaction.

Parameter	Typical Value / Condition	Notes
Reaction Yield	>95% to quantitative	The CuAAC reaction is highly efficient, often proceeding to completion.[8]
Reaction Time	30 minutes - 4 hours	Dependent on substrate concentration, temperature, and catalytic system.[9]
Temperature	Room Temperature	The reaction proceeds readily under mild ambient conditions.
pH Range	4 - 11	The reaction is tolerant of a wide pH range, making it suitable for biological buffers.
Reagent Equivalents	(Relative to the limiting reagent, typically the peptide)	
Alkyne-Molecule	1.2 - 2.0 eq.	A slight excess is used to drive the reaction to completion.[8]
CuSO ₄	0.1 - 0.25 eq.	Catalytic amounts are sufficient.[8]
Ligand (e.g., THPTA)	0.5 - 1.0 eq.	Used in excess of copper to stabilize the Cu(I) state and accelerate the reaction.[10]
Reductant (NaAsc)	1.0 - 5.0 eq.	Ensures the copper remains in the active Cu(I) oxidation state. [10]



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